
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-: is a heterocyclic aromatic compound that features a pyridine ring substituted with a 1,3,4-thiadiazole moiety and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- typically involves the formation of the 1,3,4-thiadiazole ring followed by its attachment to the pyridine ring. One common method includes the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative to form the 1,3,4-thiadiazole ring. This intermediate is then subjected to a coupling reaction with a pyridine derivative under suitable conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, amine derivatives.
Substitution: Various substituted pyridine and thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology and Medicine: In medicinal chemistry, Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Industry: The compound finds applications in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties .
Mecanismo De Acción
The mechanism of action of Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
- 5-(4-Chlorophenyl)-2-fluoropyridine
- 2-Fluoro-5-(4-fluorophenyl)pyridine
- 4-(2-Fluoropyridin-5-yl)phenol
- 5-(2,3-Dichlorophenyl)-2-fluoropyridine
- 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine
Uniqueness: Pyridine, 3-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)- is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness allows it to exhibit specific biological activities and chemical reactivity that may not be observed in other similar compounds .
Propiedades
Número CAS |
110729-66-3 |
|---|---|
Fórmula molecular |
C13H8FN3S |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5-pyridin-3-yl-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H8FN3S/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
Clave InChI |
TZLMKRJZHCWPIP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NN=C(S2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






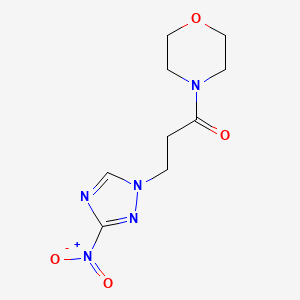
![3,4a-dichloro-9-diazo-10a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,8,10-trione](/img/structure/B14324381.png)
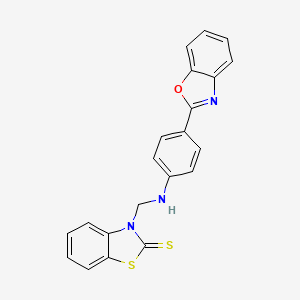
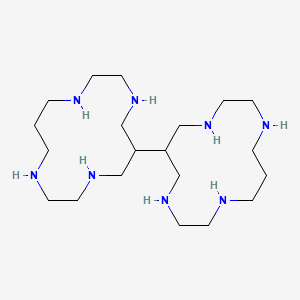
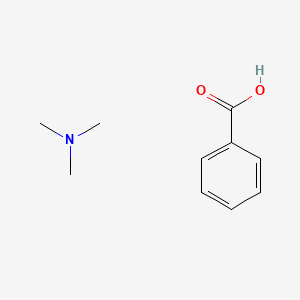

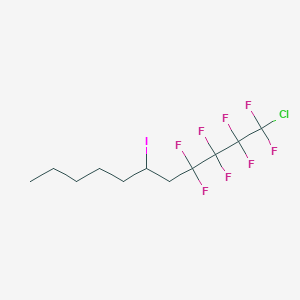

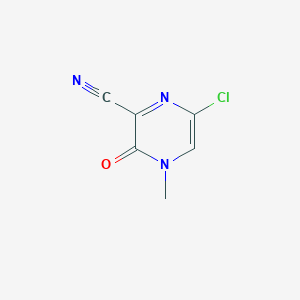
![4,4'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14324442.png)
